Pancratistatin

概要

説明

準備方法

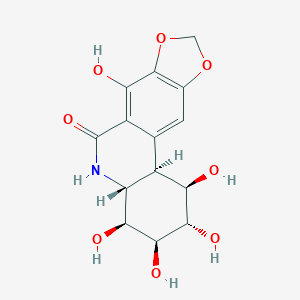

合成経路と反応条件: パンクラチスタチンの合成は、その複雑な構造のためにいくつかの複雑なステップを伴います. 注目すべき合成経路の1つは、サミュエル・ダニシェフスキーとジョン・ヨン・リーによって報告された全合成で、40ステップのプロセスが含まれています . この合成には、置換された芳香族環の区域選択的導入、ラクタム環の構築、および立体中心の制御が含まれます .

工業的生産方法: パンクラチスタチンの商業的抽出は、主にヒメノカリス・リトラリスの野外の球根と温室栽培された球根から行われます. 収量は栽培条件によって大きく異なり、野外の球根は温室栽培された球根と比較して少量が生成されます .

化学反応の分析

反応の種類: パンクラチスタチンは、酸化、還元、および置換反応など、さまざまな化学反応を起こします. これらの反応は、その構造を修飾して生物活性を高めるために不可欠です .

一般的な試薬と条件: パンクラチスタチンの合成と修飾で使用される一般的な試薬には、フリーデル・クラフツのアシル化のためのトリフルオロ酢酸無水物と、オレフィン型二官能化反応のための遷移金属触媒が含まれます .

主要な生成物: これらの反応から生成される主要な生成物は、7-デオキシパンクラチスタチンなどのパンクラチスタチンの誘導体であり、有意な生物活性を示しています .

科学研究の応用

パンクラチスタチンは、そのがん治療の可能性について広く研究されてきました. パンクラチスタチンは、脳腫瘍を含むさまざまな癌細胞株に対して強力で選択的な抗増殖活性を示します . さらに、パンクラチスタチンは、癌細胞のミトコンドリアを標的にしてアポトーシスを誘導することに有望性を示しており、非毒性抗癌療法の潜在的な候補となっています .

科学的研究の応用

Pancratistatin has been extensively studied for its potential in cancer treatment. It exhibits potent and selective antiproliferative activity against various cancer cell lines, including brain tumors . Additionally, it has shown promise in targeting mitochondria in cancer cells to induce apoptosis, making it a potential candidate for non-toxic anticancer therapies .

作用機序

パンクラチスタチンは、癌細胞のミトコンドリアを特異的に標的にすることによりその効果を発揮し、アポトーシスの誘導につながります . パンクラチスタチンは、カスパーゼ-3の早期活性化とホスファチジルセリンのフリップを引き起こし、その後、急速なアポトーシスが続きます . このメカニズムは、DNAの二本鎖切断や非癌性細胞への損傷を引き起こさないため、他の抗癌剤とは異なります .

類似化合物の比較

類似化合物: パンクラチスタチンは、ナルシクラシンやリコリシジンなどの他のヒガンバナ科アルカロイドと構造的に類似しています . これらの化合物も、癌細胞に対して強力な抗増殖活性を示します.

独自性: パンクラチスタチンを際立たせているのは、癌細胞のミトコンドリアを特異的に標的にすることです。これにより、正常な細胞への損傷の可能性が低くなります . この特異性は、非毒性抗癌療法の開発のための有望な候補となっています.

類似化合物との比較

Similar Compounds: Pancratistatin is structurally similar to other Amaryllidaceae alkaloids such as narciclasine and lycoricidine . These compounds also exhibit potent antiproliferative activity against cancer cells.

Uniqueness: What sets this compound apart is its selective targeting of mitochondria in cancer cells, which reduces the likelihood of harming normal cells . This specificity makes it a promising candidate for developing non-toxic anticancer therapies.

特性

IUPAC Name |

(1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREZDOWOLGNDPW-ALTGWBOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315881 | |

| Record name | (+)-Pancratistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 1 (mg/mL), Acetate buffer (pH4) < 1 (mg/mL), Carbonate buffer (pH9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH ~ 5-7 (mg/mL), MeOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL), 10% EtOH < 1 (mg/mL), CHCl3 < 1 (mg/mL), DMF 10-15 (mg/mL) | |

| Record name | PANCRATISTATIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349156%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

96203-70-2 | |

| Record name | (+)-Pancratistatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96203-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pancratistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096203702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pancratistatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Pancratistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pancratistatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUM4B7K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

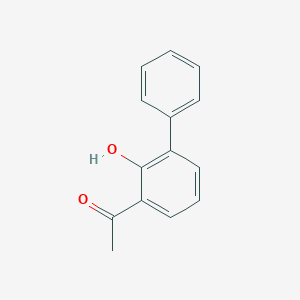

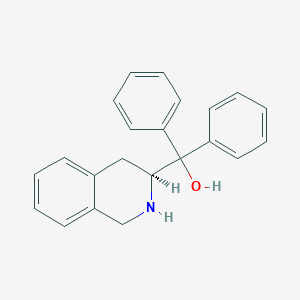

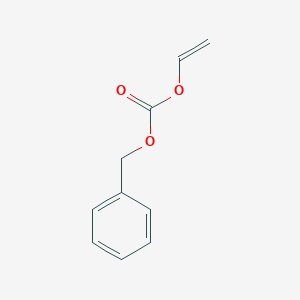

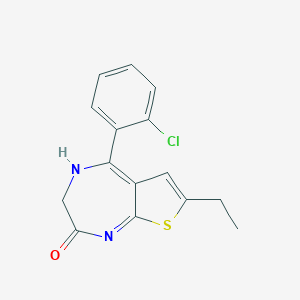

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)

![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)